molecular formula C5H5NO2S B1357225 2-Methoxythiazole-5-carbaldehyde CAS No. 95453-59-1

2-Methoxythiazole-5-carbaldehyde

Cat. No.: B1357225
CAS No.: 95453-59-1
M. Wt: 143.17 g/mol
InChI Key: XTXZVLUCJBYWFC-UHFFFAOYSA-N
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Description

2-Methoxythiazole-5-carbaldehyde is a heterocyclic organic compound belonging to the thiazole family. It is characterized by its yellowish liquid form and pungent odor. The compound has a molecular formula of C5H5NO2S and a molecular weight of 143.17 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

2-Methoxythiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials

Safety and Hazards

The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), acute toxicity (inhalation, Category 4), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxythiazole-5-carbaldehyde typically involves the reaction of thiazole derivatives with methoxy groups under controlled conditions. One common method includes the use of sodium nitrite (NaNO2) and diluted hydrochloric acid (HCl) at low temperatures (0–5°C) to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The compound is stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxythiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Methoxythiazole-5-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZVLUCJBYWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586175
Record name 2-Methoxy-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-59-1
Record name 2-Methoxy-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1,3-thiazole-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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